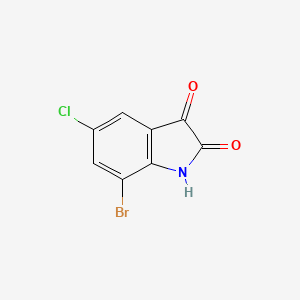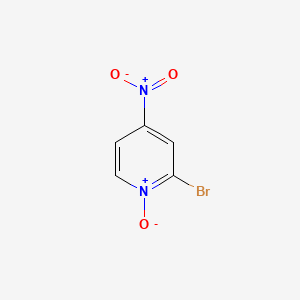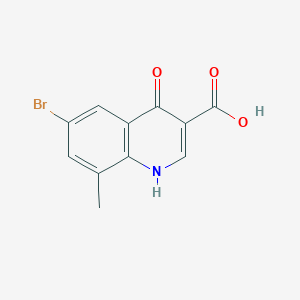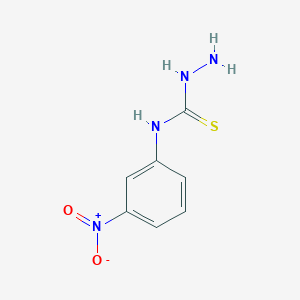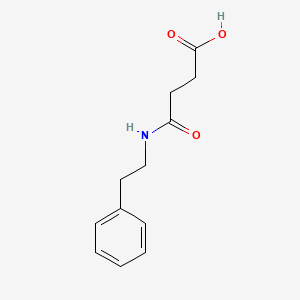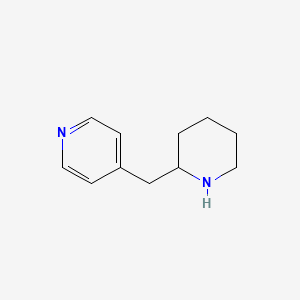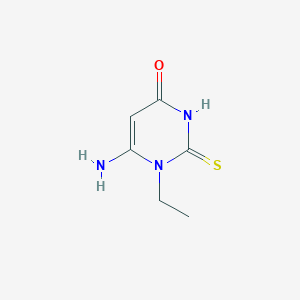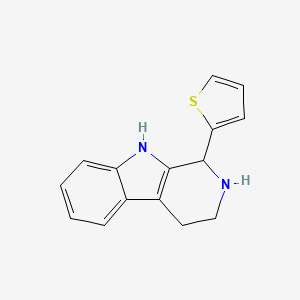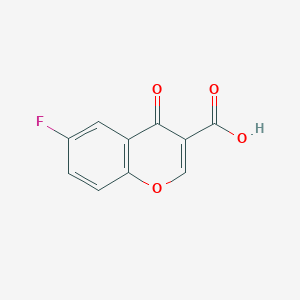
6-Fluorochromone-3-carboxylic acid
Descripción general
Descripción
6-Fluorochromone-3-carboxylic acid is a compound that belongs to the class of organic compounds known as chromones. Chromones are characterized by the presence of a benzopyran ring system that contains a ketone group. The fluorine atom at the 6th position and the carboxylic acid group at the 3rd position on the chromone ring system are indicative of the compound's potential for various chemical reactions and biological activities .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be determined using various spectroscopic methods, including NMR and X-ray crystallography. For example, the structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene, was elucidated using these techniques, which provided detailed information about the arrangement of atoms and the stereochemistry of the molecule . The presence of fluorine in the molecule can significantly affect its electronic properties and conformation due to its high electronegativity.
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions. The presence of a fluorine atom can influence the reactivity of the molecule, as seen in the case of 6-fluorosalicylic acid, where the fluorine atom competes with oxygen for the COOH proton, affecting the conformational equilibrium . The reactivity of carboxylic acid groups, such as in 6-fluorochromone-3-carboxylic acid, can be exploited in the formation of amides, esters, and other derivatives, which can be used for further chemical transformations or as intermediates in the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluorochromone-3-carboxylic acid can be inferred from studies on similar compounds. For instance, the introduction of fluorine into salicylic acid derivatives has been shown to modify properties such as pKa, viscosity, polarity, and molecular conformation . The fluorogenic properties of pyridine carboxylic acid amides suggest that fluorinated chromones could also exhibit fluorescence, which may be useful in sensor applications . Additionally, the antimicrobial studies of 6-fluoro-chroman-2-carboxamides indicate that the introduction of fluorine can enhance the antimicrobial activity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Optimization
6-Bromochromone-2-carboxylic acid, a compound related to 6-Fluorochromone-3-carboxylic acid, has been synthesized through a microwave-assisted process. This method optimizes various parameters like base type, solvent, temperature, and reaction time, achieving up to 87% yield. This efficient synthetic route aids in developing libraries based on the chromone scaffold, which can include 6-Fluorochromone-3-carboxylic acid (Cagide et al., 2019).
Synthesis and Resolution
6-Fluorochromone-2-carboxylic acid, closely related to 6-Fluorochromone-3-carboxylic acid, has been synthesized from p-fluorophenol. Its (R)- and (S)- forms were obtained through salt formation with optically active α-methylbenzylamine (Yang et al., 2005).
Pharmaceutical Research
In pharmaceutical research, derivatives of 6-Fluorochromone-3-carboxylic acid and similar compounds have been explored. For instance, 6-Fluoroindan-1-carboxylic acid, a related compound, has been synthesized and its analgesic activity assessed (Das et al., 2008).
Antibacterial Agents
The antibacterial properties of derivatives of chromone carboxylic acids, such as 6-Fluorochromone-3-carboxylic acid, have been investigated. These studies have led to the development of new antibacterial agents, enhancing the understanding of structure-activity relationships (Matsumoto et al., 1984).
Nanotechnology
In nanotechnology, carboxylic acid-functionalized single-wall carbon nanotubes, which can be related to the functionalization using compounds like 6-Fluorochromone-3-carboxylic acid, have been studied. This research has implications for controlling solubility in water over a wide pH range (Zeng et al., 2005).
Safety And Hazards
The safety data sheet for 6-Fluorochromone-3-carboxylic acid suggests avoiding the formation of dust and aerosols . It is recommended to handle the compound in a well-ventilated place and wear suitable protective equipment . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .
Propiedades
IUPAC Name |
6-fluoro-4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNAYJWUMOGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399266 | |
| Record name | 6-Fluorochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochromone-3-carboxylic acid | |
CAS RN |
71346-17-3 | |
| Record name | 6-Fluorochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




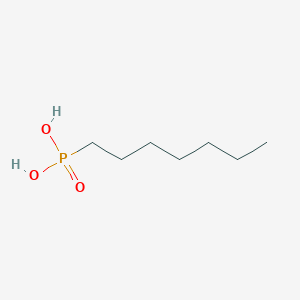
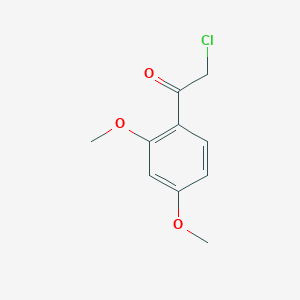
![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)
